

Application Notes: MRTX-EX185 (formic) for ERK Phosphorylation Assay

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Compound of Interest

Compound Name: MRTX-EX185 (formic)

Cat. No.: B15141032

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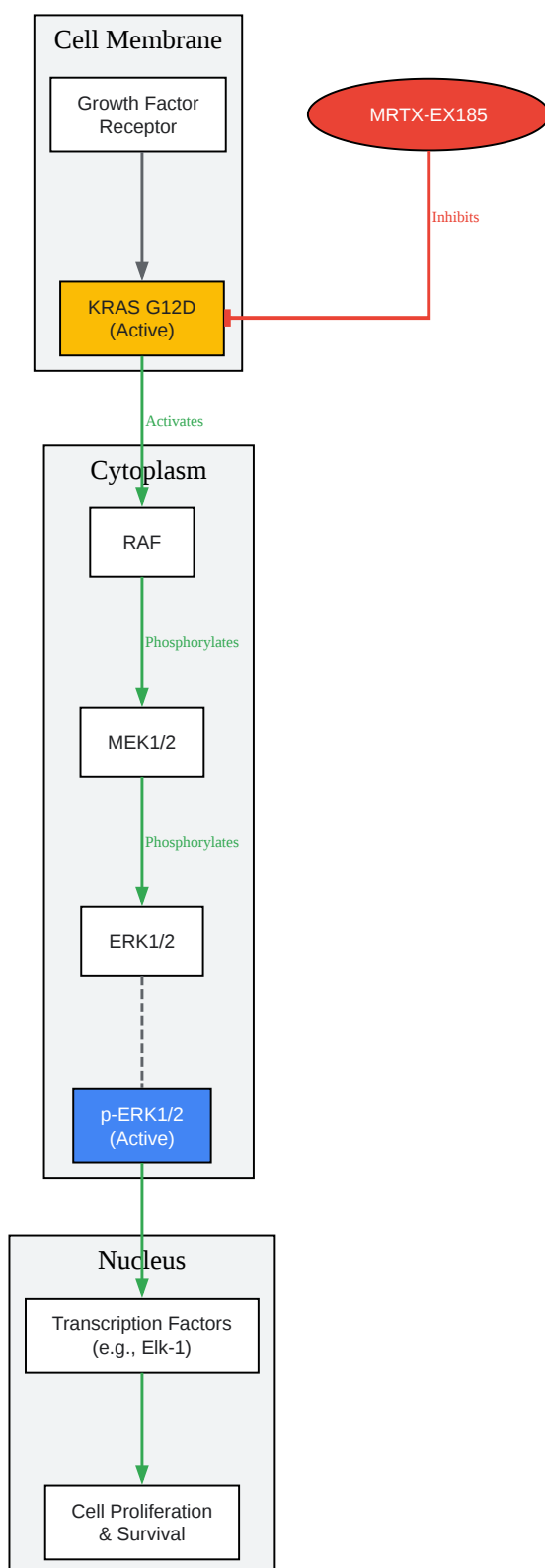
Introduction

MRTX-EX185 is a potent and non-covalent inhibitor of KRAS(G12D), a common mutation in various cancers, including pancreatic, colon, and lung cancers.[1][2] The formic salt of MRTX-EX185 is a stable form of the compound that retains the same biological activity.[1] MRTX-EX185 uniquely binds to both the inactive, GDP-bound state and the active, GTP-bound state of KRAS(G12D).[1][3] This binding disrupts the interaction between KRAS and its downstream effectors, primarily the RAF kinases, thereby inhibiting the canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway.[2][4][5] The inhibition of this pathway leads to a reduction in the phosphorylation of ERK (Extracellular signal-regulated kinase), which is a key regulator of cell proliferation, differentiation, and survival.[6][7] Consequently, MRTX-EX185 suppresses the proliferation of KRAS(G12D)-driven cancer cells.[8] Measuring the phosphorylation status of ERK is a critical method for assessing the cellular activity and efficacy of MRTX-EX185.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The MAPK/ERK signaling cascade is a crucial pathway that translates extracellular signals into cellular responses.[4] In cancer cells with a KRAS(G12D) mutation, the KRAS protein is constitutively active, leading to persistent downstream signaling that promotes uncontrolled cell growth.[2] MRTX-EX185 directly targets this mutated KRAS protein. By binding to KRAS(G12D), it prevents the activation of RAF kinases.[3] This initiates a blockade of the entire phosphorylation cascade: activated RAF normally phosphorylates and activates MEK,

which in turn phosphorylates and activates ERK at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).^{[7][9]} The inhibition of ERK phosphorylation by MRTX-EX185 serves as a direct biomarker of the compound's target engagement and functional activity within the cell.



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Caption: MAPK/ERK signaling pathway showing the inhibitory action of MRTX-EX185.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of **MRTX-EX185 (formic)** from various cellular and biochemical assays.

Table 1: Inhibitory Activity of MRTX-EX185

Assay Type	Target/Cell Line	Parameter	IC50 Value	Reference
Biochemical Assay	KRAS(G12D)	Binding	90 nM	[1][8]
Cell-Based Assay	SW-1990 (KRAS G12D)	Proliferation	70 nM	[1][8]

| Cell-Based Assay | KRAS(G12D) | Target Engagement (BRET) | 90 nM |[3] |

Table 2: Broad-Spectrum Binding Profile of MRTX-EX185

KRAS Variant	Parameter	IC50 Value	Reference
KRAS WT	Binding	110 nM	[1][8]
KRAS(G12C)	Binding	290 nM	[1][8]
KRAS(Q61H)	Binding	130 nM	[1][8]

| KRAS(G13D) | Binding | 240 nM |[1][8] |

Experimental Protocols

A common and robust method to measure the inhibition of ERK activity is to quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK levels in cell lysates using Western blotting.

Workflow for p-ERK Western Blot Assay

The overall workflow involves treating cultured cancer cells with MRTX-EX185, preparing cell lysates, separating proteins by size, and detecting specific proteins (p-ERK and total ERK) with antibodies.



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Caption: General experimental workflow for assessing ERK phosphorylation via Western blot.

Detailed Protocol: Western Blot for p-ERK/Total ERK

This protocol provides a step-by-step guide for performing a Western blot to assess the effect of MRTX-EX185 on ERK1/2 phosphorylation in a KRAS(G12D)-mutant cell line (e.g., SW-1990 or MIA PaCa-2).

Materials:

- KRAS(G12D)-mutant cancer cell line (e.g., SW-1990)
- Complete cell culture medium
- **MRTX-EX185 (formic)**
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 4-12% gradient gels)
- PVDF membrane
- Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

- Primary Antibodies:
 - Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
 - Rabbit anti-p44/42 MAPK (Erk1/2) (Total ERK)
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent HRP Substrate
- Western blot imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
 - Allow cells to adhere overnight.
 - Prepare serial dilutions of **MRTX-EX185 (formic)** in complete medium. A typical concentration range could be 1 nM to 10 μ M.[\[8\]](#) Include a DMSO vehicle control.
 - Replace the medium with the compound-containing medium and incubate for a predetermined time (e.g., 1.5 to 3 hours).[\[10\]](#)
- Cell Lysis and Protein Quantification:
 - Wash the cells once with ice-cold PBS.
 - Add 100-150 μ L of ice-cold RIPA buffer (with inhibitors) to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (protein lysate) to a new tube.
- Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Normalize all samples to the same protein concentration with lysis buffer and add loading buffer. Boil samples at 95°C for 5-10 minutes.[\[11\]](#)
 - Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[\[12\]](#)
 - Run the gel until adequate separation of the 42 and 44 kDa bands is achieved.[\[13\]](#)
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against phospho-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[\[12\]](#)
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
 - Capture the signal using an imaging system.
 - Stripping and Re-probing: To normalize the p-ERK signal, the same membrane must be probed for total ERK.[\[13\]](#)

- Incubate the membrane in a mild stripping buffer for 10-15 minutes.[\[12\]](#)[\[13\]](#)
- Wash thoroughly, re-block, and then probe with the primary antibody for total ERK, followed by the secondary antibody and detection steps as described above.
- Data Analysis: Use image analysis software to perform densitometry on the bands corresponding to p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each sample. Plot the normalized p-ERK levels against the concentration of MRTX-EX185 to determine the IC50 for ERK phosphorylation inhibition.

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